molecular formula C19H14F3N5O3S B402276 N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B402276
M. Wt: 449.4g/mol
InChI Key: YFQAUBQTPQTXAT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, thiophene-2-carboxylic acid, and trifluoromethyl-substituted reagents. The key steps may involve:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-dimethoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the 2-thienyl group: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.

    Incorporation of the trifluoromethyl group: This step may involve trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-chloro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and lipophilicity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14F3N5O3S

Molecular Weight

449.4g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H14F3N5O3S/c1-29-10-5-6-11(13(8-10)30-2)23-17(28)16-25-18-24-12(14-4-3-7-31-14)9-15(19(20,21)22)27(18)26-16/h3-9H,1-2H3,(H,23,28)

InChI Key

YFQAUBQTPQTXAT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F)OC

Origin of Product

United States

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